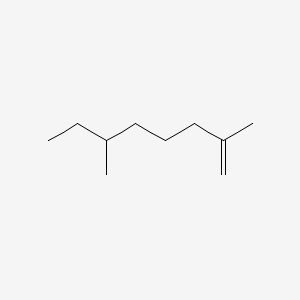
2,6-Dimethyl-1-octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-octene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties, which include two methyl groups attached to the second and sixth carbon atoms of the octene chain.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1-octene can be synthesized through various organic reactions. One common method involves the alkylation of 2,6-dimethylheptane with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to facilitate the formation of the double bond.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex molecules into simpler ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound.
化学反应分析
Types of Reactions
2,6-Dimethyl-1-octene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This process involves the addition of hydrogen, converting the double bond into a single bond and forming alkanes.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) are frequently used in substitution reactions.
Major Products Formed
Oxidation: The major products can include 2,6-dimethyl-1-octanol or 2,6-dimethyl-1-octanone.
Reduction: The primary product is 2,6-dimethyloctane.
Substitution: Products can include 2,6-dimethyl-1-chlorooctane or 2,6-dimethyl-1-bromooctane.
科学研究应用
2,6-Dimethyl-1-octene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving hydrocarbon metabolism and enzymatic reactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 2,6-Dimethyl-1-octene involves its interaction with various molecular targets. The double bond in the compound makes it reactive towards electrophiles, allowing it to participate in addition reactions. The presence of methyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules.
相似化合物的比较
2,6-Dimethyl-1-octene can be compared to other similar alkenes, such as:
1-Octene: Lacks the methyl groups, making it less sterically hindered and more reactive.
2,4-Dimethyl-1-octene: Has methyl groups at different positions, affecting its chemical properties and reactivity.
2,6-Dimethyl-2-octene: The double bond is located at a different position, altering its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
115800-01-6 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
2,6-dimethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h10H,2,5-8H2,1,3-4H3 |
InChI 键 |
OQYDUZQDNJQPBV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCCC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


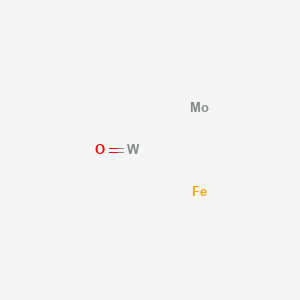

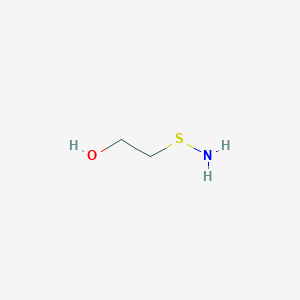
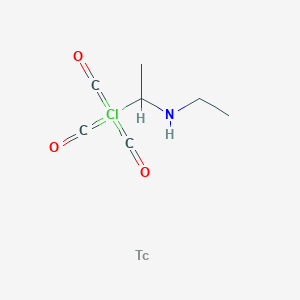
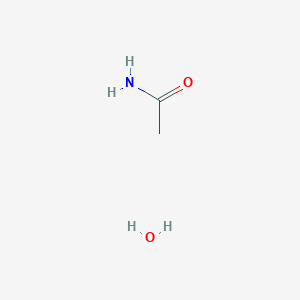
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
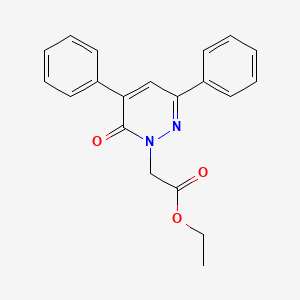
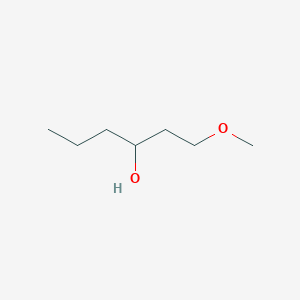
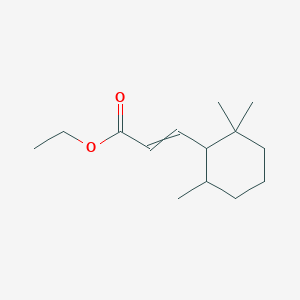
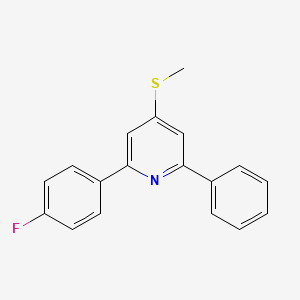
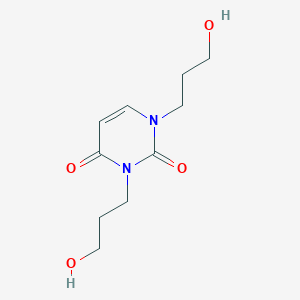
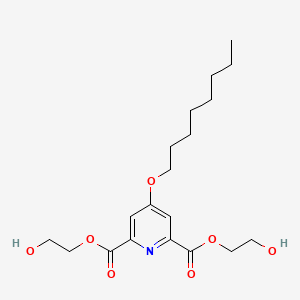

![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
